molecular formula IKO3 B7822577 potassium;iodate

potassium;iodate

Cat. No.: B7822577
M. Wt: 214.001 g/mol
InChI Key: JLKDVMWYMMLWTI-UHFFFAOYSA-M
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Description

Potassium iodate (KIO₃) is an inorganic ionic compound composed of potassium (K⁺) and iodate (IO₃⁻) ions. It is a white crystalline solid with a molecular weight of 214.001 g/mol, a melting point of 560°C, and a density of 3.89 g/cm³ . As a strong oxidizing agent, it reacts vigorously with reducing agents and is widely used in salt iodization programs, analytical chemistry, and industrial applications. Its stability under humid and tropical conditions makes it preferable to potassium iodide (KI) for fortifying salt .

Properties

IUPAC Name

potassium;iodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HIO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKDVMWYMMLWTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]I(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[O-]I(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

IKO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.001 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial-Scale Continuous Electrolysis

The most well-documented industrial method involves the continuous electrolysis of potassium iodide (KI) . According to a patented process, iodine (I₂) is first dissolved in potassium hydroxide (KOH) to form a saturated solution of KI and KIO₃. The resulting solution undergoes multi-stage electrolysis in a series of cells operating at 3.5 V per cell and 10–20 A/dm² current density . Key parameters include:

ParameterValue/Range
KI concentration400–450 g/L
Temperature80–100°C (final stage)
Additives2–3 g/L K₂Cr₂O₇
Cell configuration72 cells in series

The anode reaction produces iodate via:
6OH+IIO3+3H2O+6e6 \text{OH}^- + I^- \rightarrow \text{IO}_3^- + 3 \text{H}_2\text{O} + 6 e^- \quad \text{}
At the cathode, hydrogen evolves:
2H2O+2eH2+2OH2 \text{H}_2\text{O} + 2 e^- \rightarrow \text{H}_2 + 2 \text{OH}^- \quad \text{}
Potassium dichromate suppresses hypoiodite (IO⁻) reduction, ensuring >90% conversion efficiency. The final solution contains 300–340 g/L KIO₃ , which is crystallized at 15–30°C.

Laboratory-Scale Batch Electrolysis

Small-scale electrolysis uses a platinized anode and alkaline KI solution (15–25 g KI/100 mL H₂O). Hypochlorous acid (HOCl) generated during electrolysis reacts with iodine:
3I2+5HOCl+H2O2HIO3+5HCl3 \text{I}_2 + 5 \text{HOCl} + \text{H}_2\text{O} \rightarrow 2 \text{HIO}_3 + 5 \text{HCl} \quad \text{}
Side reactions, such as iodine sublimation, are mitigated by maintaining pH > 10 and temperatures below 50°C.

Chemical Oxidation Methods

Chlorate-Iodine Reaction

Heating iodine with potassium chlorate (KClO₃) in acidic media yields KIO₃:
I2+2KClO32KIO3+Cl2\text{I}_2 + 2 \text{KClO}_3 \rightarrow 2 \text{KIO}_3 + \text{Cl}_2 \quad \text{}
This exothermic reaction requires careful temperature control (70–90°C) to prevent chlorine gas explosion risks. Yields exceed 85% in closed systems with excess KClO₃.

Hypochlorite-Mediated Oxidation

In acidic conditions, hypochlorite (ClO⁻) oxidizes iodide to iodate:
3ClO+I+3H+IO3+3HCl3 \text{ClO}^- + \text{I}^- + 3 \text{H}^+ \rightarrow \text{IO}_3^- + 3 \text{HCl} \quad \text{}
This method is integral to the iodine clock reaction , where chlorate and iodide react autocatalytically to form iodate. However, stoichiometric imbalances often result in mixed hypoiodite/iodate products, necessitating purification steps.

Hybrid Electrochemical-Chemical Approaches

Permanganate-Assisted Oxidation

Potassium permanganate (KMnO₄) indirectly supports iodate synthesis by generating chlorine gas from HCl:
2KMnO4+16HCl2MnCl2+5Cl2+8H2O2 \text{KMnO}_4 + 16 \text{HCl} \rightarrow 2 \text{MnCl}_2 + 5 \text{Cl}_2 + 8 \text{H}_2\text{O} \quad \text{}
The chlorine then reacts with iodine and water:
3I2+5Cl2+6H2O2HIO3+10HCl3 \text{I}_2 + 5 \text{Cl}_2 + 6 \text{H}_2\text{O} \rightarrow 2 \text{HIO}_3 + 10 \text{HCl} \quad \text{}
This method is less efficient (<70% yield) due to competing side reactions but is valuable for educational demonstrations.

Crystallization and Purification

Post-synthesis, KIO₃ is isolated via cooling crystallization . Saturated solutions at 80°C yield >95% pure crystals upon cooling to 20°C. Mother liquor recycling reduces KI waste, critical for industrial economics.

Comparative Analysis of Methods

MethodYield (%)ScalabilitySafety Concerns
Continuous Electrolysis>90IndustrialH₂ flammability
Chlorate-Iodine85–90LaboratoryCl₂ toxicity
Hypochlorite Oxidation70–80Small-scaleUnstable intermediates

Electrolytic methods dominate industrial production due to scalability and efficiency, while chemical routes are reserved for specialized applications .

Chemical Reactions Analysis

Sulfuric Acid (H2_22SO4_44)

In acidic conditions, potassium iodate acts as a strong oxidizer. A notable reaction involves potassium iodide (KI) and sulfuric acid:

KIO3+5KI+3H2SO43K2SO4+3H2O+3I2\text{KIO}_3 + 5\text{KI} + 3\text{H}_2\text{SO}_4 \rightarrow 3\text{K}_2\text{SO}_4 + 3\text{H}_2\text{O} + 3\text{I}_2

This reaction produces iodine (I2_2), evident by a characteristic amber color . The mechanism occurs in two stages:

  • Reduction of iodate to hypoiodous acid (HOI):

    IO3+2H2O2+H+HOI+2O2+2H2O\text{IO}_3^- + 2\text{H}_2\text{O}_2 + \text{H}^+ \rightarrow \text{HOI} + 2\text{O}_2 + 2\text{H}_2\text{O}

    This step proceeds via radical pathways at low iodide (I^-) concentrations or nonradical pathways at high I^- levels .

  • Formation of iodine (I2_22):

    HOI+I+H+I2+H2O\text{HOI} + \text{I}^- + \text{H}^+ \rightarrow \text{I}_2 + \text{H}_2\text{O}

    Excess I2_2 binds with starch to produce a deep blue complex .

Iodine Clock Reaction

In the presence of sodium metabisulfite (Na2_2S2_2O5_5) and starch, KIO3_3 participates in a time-dependent redox process:

  • Reduction of iodate to iodide:

    IO3+3HSO3I+3SO42+3H+\text{IO}_3^- + 3\text{HSO}_3^- \rightarrow \text{I}^- + 3\text{SO}_4^{2-} + 3\text{H}^+


2. Oxidation of iodide to iodine:

6H++5I+IO33I2+3H2O6\text{H}^+ + 5\text{I}^- + \text{IO}_3^- \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}


3. Starch-Iodine complex formation:
Once sulfite is consumed, I2_2 reacts with starch, producing a blue color. The rate is concentration-dependent, as shown in kinetic studies .

Kinetic Data

[KIO3_3] (M)Time for color change (s)Rate (1/s)
0.011200.0083
0.02600.0167
0.03400.0250
Data from iodine clock experiments showing direct proportionality between concentration and reaction rate .

Decomposition Reactions

Thermal decomposition of KIO3_3 occurs above 560°C, producing potassium iodide and oxygen:

2KIO32KI+3O22\text{KIO}_3 \rightarrow 2\text{KI} + 3\text{O}_2

Silver Nitrate (AgNO3_33)

A double displacement reaction yields silver iodate (AgIO3_3):

KIO3+AgNO3AgIO3+KNO3\text{KIO}_3 + \text{AgNO}_3 \rightarrow \text{AgIO}_3 + \text{KNO}_3

Iodometric Titrations

KIO3_3 serves as a primary standard due to its high purity and stability. It reacts quantitatively with sodium thiosulfate (Na2_2S2_2O3_3) in acidic media:

IO3+6S2O32+6H+I+3S4O62+3H2O\text{IO}_3^- + 6\text{S}_2\text{O}_3^{2-} + 6\text{H}^+ \rightarrow \text{I}^- + 3\text{S}_4\text{O}_6^{2-} + 3\text{H}_2\text{O}

Starch-Iodine Indicator

The blue complex formed between I2_2 and starch (detectable at ~1 μM I2_2) is critical for endpoint detection in redox titrations .

Factors Influencing Reactivity

  • Concentration of Reactants: Higher [KIO3_3] accelerates reaction rates, as shown in iodine clock experiments .

  • pH: Acidic conditions (H+^+) favor iodate’s oxidizing capacity .

  • Temperature: Rate increases with temperature (Q10_{10} ≈ 2–3) .

Scientific Research Applications

Nutritional Applications

Salt Fortification
Potassium iodate is primarily used for iodizing salt to combat iodine deficiency, which can lead to thyroid-related health issues such as goiter. The World Health Organization recommends a minimum iodine intake of 150 µg/day, achieved through the iodization of salt with KIO₃ .

Dough Conditioning
In the food industry, KIO₃ is utilized as a dough conditioner. It enhances gluten strength, improving the texture and quality of baked goods. This application is particularly valuable in commercial baking, where consistent product quality is essential .

Biofortification
Research indicates that incorporating potassium iodate into agricultural practices can enhance the iodine content of crops. For instance, studies have shown that applying KIO₃ to soil significantly increases the iodine levels in vegetables like tomatoes and pumpkin, thereby improving their nutritional value for consumers .

Agricultural Applications

Soil Iodination
Potassium iodate is employed in sustainable agriculture to address iodine deficiency in soils. This practice not only improves crop yield but also ensures that the food produced is nutritionally adequate for populations living in iodine-deficient regions. Studies demonstrate that irrigation water treated with KIO₃ leads to increased iodine concentrations in crops .

Textile Industry Applications

Oxidation of Sulphur Dyes
In textiles, potassium iodate plays a critical role in the oxidation process of sulphur dyes. This step is vital for ensuring that dyes adhere properly to fabrics, resulting in vibrant colors that withstand washing and wear. The reliability of this process enhances the overall quality of textile products .

Health and Toxicity Considerations

While potassium iodate has beneficial applications, it is also associated with potential health risks when consumed in excessive amounts. Case studies have reported instances of retinal toxicity due to overdoses of KIO₃, leading to acute vision loss. Recovery from such toxicity varies based on the amount ingested and individual health factors .

Case Study: Iodine Biofortification

A study aimed at increasing iodine levels in vegetables through irrigation with potassium iodate showed promising results. The concentration of iodine in fluted pumpkin increased significantly over a six-week period, demonstrating KIO₃'s effectiveness as a biofortification agent .

Clinical Observations

Clinical reports highlight cases where excessive consumption of potassium iodate led to retinal damage. In one study involving five patients who ingested high doses of KIO₃, significant visual impairment was observed, emphasizing the need for careful monitoring of iodine intake .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of the hydroxyl and chlorine groups plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Research Findings and Controversies

  • Oxidative Damage: KIO₃ induces lipid peroxidation in thyroid homogenates, raising concerns about long-term dietary exposure despite its non-carcinogenic status .
  • Efficacy in Goiter Prevention : Both KI and KIO₃ reduced goiter prevalence by >90% in a 5-year Himalayan study, but KIO₃’s stability makes it more practical in developing regions .
  • Biofortification Safety : While KIO₃-enriched lettuce exceeds recommended dietary allowances (RDA) for iodine, studies confirm its safety in humans and rats .

Regulatory and Industrial Status

  • WHO Guidelines: KIO₃ and KI are the only recommended iodine carriers for salt, though 23% of countries use non-recommended alternatives like calcium iodate .
  • Production : India, for example, has 13 registered KIO₃ manufacturers, relying on imported iodine for production .

Q & A

Q. What are the standard laboratory methods for synthesizing potassium iodate, and how do reaction conditions influence yield?

Potassium iodate can be synthesized electrochemically using iodine and potassium hydroxide under controlled conditions. Optimal parameters include:

  • Anode: Ph-PbO₂; Cathode: Resistant steel
  • Current density: 25 A/dm²
  • pH: 8.5–9.5
  • Temperature: 50–60°C Under these conditions, current efficiency reaches 98%, with a yield of 89.7% . Alternative methods include direct oxidation of iodide salts, but electrochemical synthesis is preferred for scalability and purity.

Q. How is potassium iodate utilized in iodometric titrations to quantify ascorbic acid?

In iodometric assays, KIO₃ reacts stoichiometrically with ascorbic acid’s ene-diol group in acidic media. The reaction mechanism involves: KIO₃ + 5KI + 3H₂SO₄ → 3K₂SO₄ + 3H₂O + 3I₂\text{KIO₃ + 5KI + 3H₂SO₄ → 3K₂SO₄ + 3H₂O + 3I₂} The liberated iodine is titrated against a standard solution. Critical steps include:

  • Using 20% sulfuric acid to maintain acidity.
  • Starch indicator for endpoint detection (dark blue color).
  • Ensuring no interference from other reducing agents by prioritizing reaction kinetics .

Q. What are the key physicochemical properties of potassium iodate relevant to experimental design?

Key properties include:

  • Solubility : 9.16 g/100 mL (water at 25°C), increasing with temperature (e.g., 14.5 g/100 mL at 45°C) .
  • Conductivity : Molar conductance (Λ₀) = 114.3 S·cm²/mol at infinite dilution; iodate ion conductivity (λ₀) = 40.75 S·cm²/mol .
  • Stability : Less hygroscopic than potassium iodide, making it suitable for long-term storage in dry conditions .

Advanced Research Questions

Q. How can researchers optimize potassium iodate’s oxidative efficiency in complex matrices (e.g., adrenaline/noradrenaline mixtures)?

Oxidation efficiency depends on:

  • Concentration : 0.01 M KIO₃ yields reproducible results in adrenaline oxidation.
  • Acid strength : Phosphoric acid (H₃PO₄) enhances selectivity without requiring strict pH control .
  • Temperature : Reactions at 22°C minimize side reactions. Advanced applications require validating selectivity via HPLC or spectrophotometry to confirm target analyte specificity.

Q. What methodologies address discrepancies in reported solubility data for potassium iodate under varying ionic strengths?

Contradictions arise from:

  • Co-solute effects : Presence of LiIO₃ or KNO₃ alters solubility due to common-ion suppression .
  • Temperature calibration : Ensure thermostatic control (±0.1°C) during solubility experiments.
  • Analytical validation : Use gravimetric analysis post-crystallization to verify purity .

Q. How do electrochemical properties of KIO₃ inform its use in redox flow batteries or corrosion studies?

Key considerations include:

  • Transport numbers : Assumed transference number (t₋) for iodate ion ≈ 0.36, derived from dilute solution conductance .
  • Redox potential : E°(IO₃⁻/I₂) = +1.19 V (acidic media), enabling use as a catholyte.
  • Electrode compatibility : PbO₂ anodes prevent side reactions during electrolysis .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting data on potassium iodate’s stability in iodized salt formulations?

Stability claims (e.g., KIO₃ vs. KI in salt) require:

  • Accelerated aging tests : Expose samples to 40°C/75% RH for 6 months, monitoring iodine loss via titration .
  • Spectroscopic validation : FTIR or XRD to detect decomposition products (e.g., I₂ or IO₄⁻).
  • Statistical analysis : Use ANOVA to compare degradation rates across studies .

Methodological Tables

Table 1. Solubility of KIO₃ in aqueous solutions with 10% LiIO₃

Temperature (°C)Solubility (g/100 mL)
259.16
3511.2
4514.5

Table 2. Oxidation efficiency of KIO₃ in adrenaline mixtures

KIO₃ Concentration (M)% Oxidation Yield
0.00570
0.0195
0.0285

Critical Analysis Guidelines

  • Interference Mitigation : In iodometric assays, pre-treat samples with chelating agents (e.g., EDTA) to mask metal ions that catalyze iodine loss .
  • Error Propagation : Calculate uncertainty in titration results using:
    δV=(δVburette)2+(δVendpoint)2\delta V = \sqrt{(\delta V_{\text{burette}})^2 + (\delta V_{\text{endpoint}})^2}
    Report results with ±95% confidence intervals .

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